molecular formula C14H17ClN2OS B5853990 N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No. B5853990
M. Wt: 296.8 g/mol
InChI Key: JBXKPUGCHYRMKN-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide, commonly known as CCT245737, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CCT245737 is a selective inhibitor of checkpoint kinase 1 (CHK1), which is an essential protein involved in the DNA damage response pathway.

Scientific Research Applications

Antifungal Activity

N-(4-Chlorophenyl)cyclohexanecarboxamide has been investigated for its antifungal properties. Researchers have explored its efficacy against fungal pathogens, including yeasts and molds. The compound’s mode of action and potential applications in treating fungal infections warrant further study .

Antioxidant Potential

Studies have examined the antioxidant capacity of N-(4-Chlorophenyl)cyclohexanecarboxamide. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating this compound’s ability to scavenge reactive oxygen species could contribute to the development of novel antioxidants .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are of great interest. N-(4-Chlorophenyl)cyclohexanecarboxamide has been evaluated for its potential as an antitubercular agent. Researchers explore its effects on Mycobacterium tuberculosis and its mechanisms of action .

Synthetic Chemistry

The compound’s unique structure makes it an attractive candidate for synthetic chemistry. Researchers have used it as a building block in click chemistry-inspired reactions. By incorporating N-(4-Chlorophenyl)cyclohexanecarboxamide into larger molecules, they create diverse libraries of compounds for drug discovery and material science .

Computational Studies

Density functional theory (DFT) calculations have been employed to understand the electronic structure, stability, and reactivity of N-(4-Chlorophenyl)cyclohexanecarboxamide. These theoretical studies provide insights into its chemical behavior and guide further experimental investigations .

Pharmaceutical Applications

Researchers explore the compound’s pharmacological potential, including its interactions with biological targets. Investigations into its binding affinity, pharmacokinetics, and toxicity profiles contribute to its potential as a drug candidate in various therapeutic areas .

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKPUGCHYRMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)carbamothioyl]cyclohexanecarboxamide

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